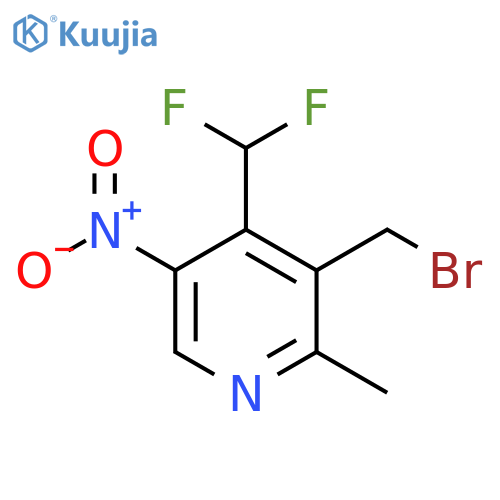Cas no 1805623-61-3 (3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)

1805623-61-3 structure
商品名:3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine
CAS番号:1805623-61-3
MF:C8H7BrF2N2O2
メガワット:281.054188013077
CID:4898040
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine
-
- インチ: 1S/C8H7BrF2N2O2/c1-4-5(2-9)7(8(10)11)6(3-12-4)13(14)15/h3,8H,2H2,1H3
- InChIKey: BBGDLSAFUYLRKD-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C)=NC=C(C=1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029017338-250mg |
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine |
1805623-61-3 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029017338-500mg |
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine |
1805623-61-3 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
| Alichem | A029017338-1g |
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine |
1805623-61-3 | 95% | 1g |
$3,039.75 | 2022-04-01 |
3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
1805623-61-3 (3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
